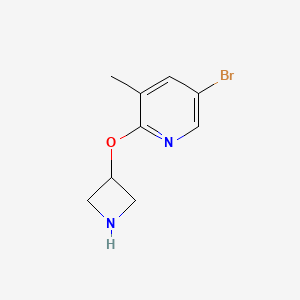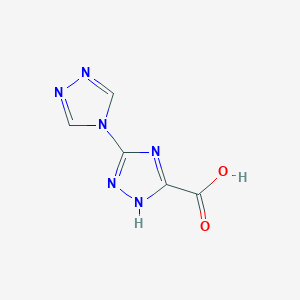![molecular formula C10H11BrFNO B1449257 N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine CAS No. 1519519-32-4](/img/structure/B1449257.png)
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine
Descripción general
Descripción
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine, also known as BFMO, is an organic compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound that contains both a bromine and a fluorine atom. BFMO has been studied for its potential to act as a ligand for metal-catalyzed reactions, as well as its ability to act as a catalyst for a variety of reactions. Additionally, BFMO has been studied for its potential as a therapeutic agent for various diseases and conditions.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
The research on compounds similar to N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine often focuses on their synthesis and potential as intermediates in chemical reactions. For instance, Qiu et al. (2009) developed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, highlighting the challenges and solutions in synthesizing such molecules for industrial applications (Qiu et al., 2009).
Environmental and Health Implications
Some research delves into the degradation of nitrogen-containing compounds, including amines, due to their persistence and potential toxic effects in the environment. Bhat and Gogate (2021) reviewed advanced oxidation processes for the degradation of nitrogen-containing compounds, indicating the importance of understanding the environmental behavior of such compounds (Bhat & Gogate, 2021).
Analytical and Detection Methods
The development of chemosensors for detecting various analytes is another research avenue. Roy (2021) discussed the use of certain compounds for creating chemosensors that can detect metal ions, anions, and neutral molecules, underscoring the role of these substances in analytical chemistry and potential environmental monitoring applications (Roy, 2021).
Advanced Material Applications
Ateia et al. (2019) focused on the application of amine-functionalized sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the potential of nitrogen-containing compounds in environmental remediation technologies (Ateia et al., 2019).
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-9-2-1-7(3-10(9)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRTZCVOYIZRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



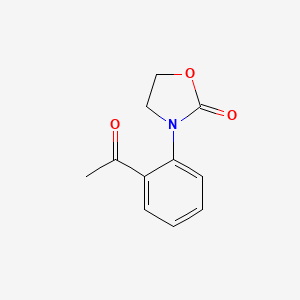
![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)
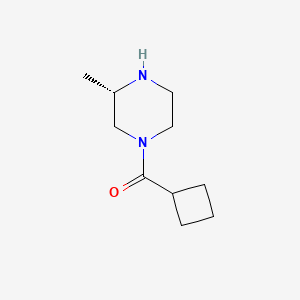
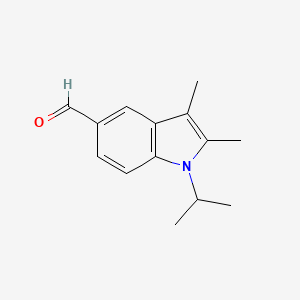
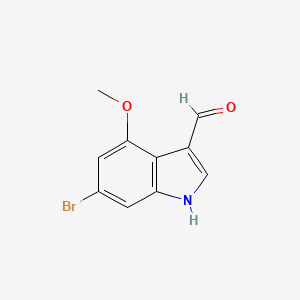

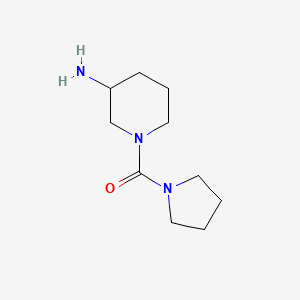
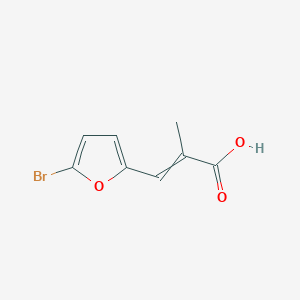
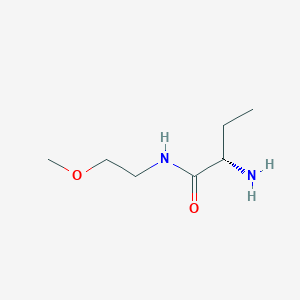
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)

